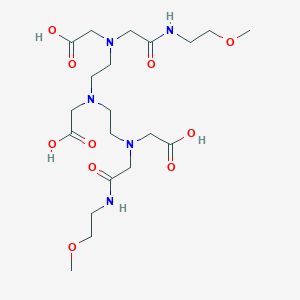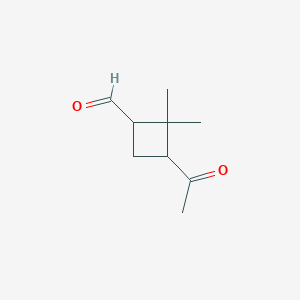
3-Acetyl-2,2-dimethylcyclobutane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetyl-2,2-dimethylcyclobutane-1-carbaldehyde is a cyclic organic compound with a chemical formula C10H14O2. It is commonly used in scientific research applications due to its unique chemical properties. The compound is synthesized through a multi-step process and has been found to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3-Acetyl-2,2-dimethylcyclobutane-1-carbaldehyde is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways in the body. This leads to a reduction in inflammation and the growth of cancer cells.
Biochemische Und Physiologische Effekte
Studies have shown that 3-Acetyl-2,2-dimethylcyclobutane-1-carbaldehyde has various biochemical and physiological effects. It has been found to have anti-inflammatory properties, which can help reduce inflammation in the body. It also has anti-tumor properties, which can help prevent the growth of cancer cells. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Acetyl-2,2-dimethylcyclobutane-1-carbaldehyde in lab experiments is its unique chemical properties. It has been found to have various biochemical and physiological effects, making it an ideal compound for scientific research applications. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to study.
Zukünftige Richtungen
There are several future directions for the study of 3-Acetyl-2,2-dimethylcyclobutane-1-carbaldehyde. One area of research is the development of new synthetic methods for the compound. Another area of research is the study of its mechanism of action and the development of new drugs based on its chemical structure. Additionally, more research is needed to fully understand its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Synthesemethoden
The synthesis of 3-Acetyl-2,2-dimethylcyclobutane-1-carbaldehyde involves a multi-step process. The starting material is 2,2-dimethylcyclobutanone, which is reacted with acetic anhydride in the presence of a catalyst to form 3-acetyl-2,2-dimethylcyclobutanone. This intermediate is then oxidized using a mild oxidizing agent to form the desired product, 3-Acetyl-2,2-dimethylcyclobutane-1-carbaldehyde.
Wissenschaftliche Forschungsanwendungen
The unique chemical properties of 3-Acetyl-2,2-dimethylcyclobutane-1-carbaldehyde make it an ideal compound for scientific research applications. It has been found to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
3-acetyl-2,2-dimethylcyclobutane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-6(11)8-4-7(5-10)9(8,2)3/h5,7-8H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBGTXDFEDFKSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC(C1(C)C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90560880 |
Source


|
| Record name | 3-Acetyl-2,2-dimethylcyclobutane-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90560880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetyl-2,2-dimethylcyclobutane-1-carbaldehyde | |
CAS RN |
132478-08-1 |
Source


|
| Record name | 3-Acetyl-2,2-dimethylcyclobutane-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90560880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

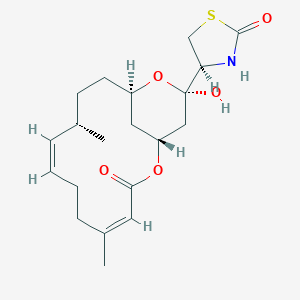
![(1R,3S,5E,7E,11S,13R,15S,16S,17S,19S,23R,25S,27E,29E,33S,34S,35R,37S,38S,39S,41S)-3,13,15,25,35,37-Hexahydroxy-11,33-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B162480.png)
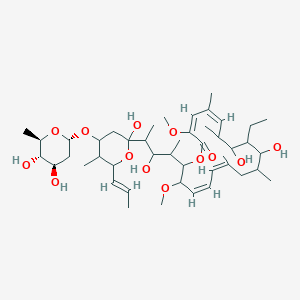
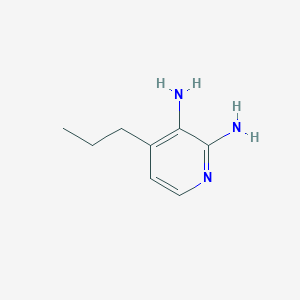
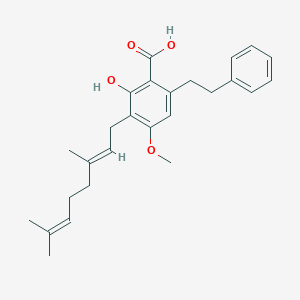
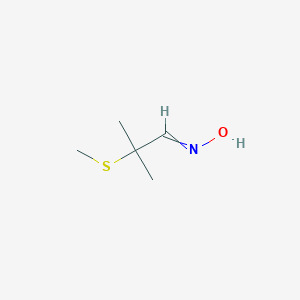
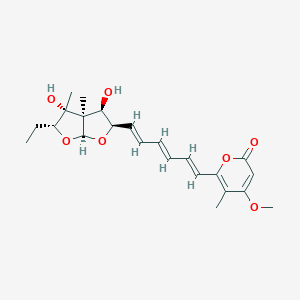
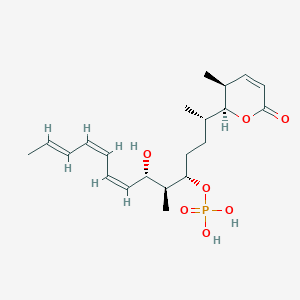
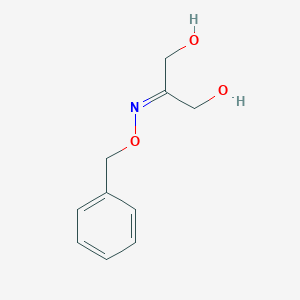
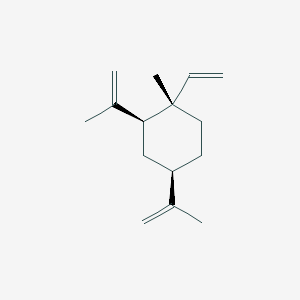
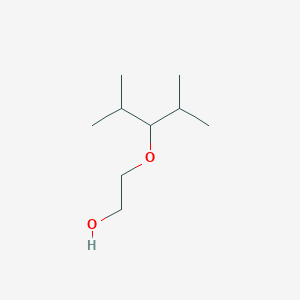
![2-(Methylsulfinyl)thiazolo[5,4-b]pyridine](/img/structure/B162502.png)

